(1R,2R)-2-PCCA (hydrochloride), also known as (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride, is a synthetic compound that acts as a potent agonist for the GPR88 receptor. This compound is significant in pharmacological research due to its selectivity and ability to cross the blood-brain barrier. It has been shown to have a low effective concentration (EC50) value, indicating its high potency in biological assays. The compound is primarily used in studies related to neurological and psychiatric disorders, providing insights into GPR88-mediated signaling pathways.
(1R,2R)-2-PCCA (hydrochloride) is classified as a GPR88 receptor agonist. It is synthesized in laboratory settings and is not commonly found in nature. The compound is available from various suppliers for research purposes, including BioCat GmbH and MedChemExpress, where it is often sold as a hydrochloride salt for enhanced stability and solubility in biological systems .
The synthesis of (1R,2R)-2-PCCA (hydrochloride) involves several steps, typically starting from readily available precursors. The process includes the following key methods:
The synthesis process also emphasizes the importance of reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of (1R,2R)-2-PCCA (hydrochloride) can be described as follows:
The InChI key for this compound is ZETJCHVDOCGQNU-VCGQCYHMSA-N, which can be used for database searches to find additional chemical information.
(1R,2R)-2-PCCA (hydrochloride) primarily undergoes substitution reactions when interacting with GPR88 receptors. Key points include:
The mechanism of action for (1R,2R)-2-PCCA (hydrochloride) involves its binding to the GPR88 receptor:
This unique binding profile distinguishes it from other receptor ligands and underscores its potential therapeutic applications.
(1R,2R)-2-PCCA (hydrochloride) exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmacological studies.
The primary applications of (1R,2R)-2-PCCA (hydrochloride) include:
The synthesis of (1R,2R)-2-PCCA hydrochloride centers on the stereoselective construction of its (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid moiety. This trans-substituted cyclopropane ring is pivotal for agonist activity at the GPR88 receptor. Asymmetric cyclopropanation of 2-vinylpyridine with tert-butyl diazoacetate employs chiral transition metal catalysts to control stereochemistry. The cobalt(II) porphyrin catalyst [Co(3,5-DitBu-ChenPhyrin)] achieves exceptional enantiocontrol, yielding the cyclopropane tert-butyl ester precursor in 97% enantiomeric excess (ee) [1] [3]. Subsequent hydrolysis with hydrochloric acid provides the carboxylic acid intermediate (1R,2R)-10, which retains high stereochemical integrity [3].
The critical coupling reaction involves converting this acid to an acid chloride, followed by amide formation with the enantiomerically pure amine (2S,3S)-2-amino-3-methylpentyl)-(4-bromophenyl)carbamate. This step necessitates rigorous anhydrous conditions to prevent racemization. Final Suzuki-Miyaura cross-coupling with 4-propylphenylboronic acid installs the biphenyl segment, completing the carbon skeleton of (1R,2R)-2-PCCA. Diastereomeric purity is confirmed via chiral HPLC and nuclear magnetic resonance spectroscopy [3].
Table 1: Key Intermediates in (1R,2R)-2-PCCA Synthesis
Intermediate | Chemical Name | Stereochemistry | Function |
---|---|---|---|
(1R,2R)-9 | (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid tert-butyl ester | (1R,2R) | Cyclopropane core precursor |
(1R,2R)-10 | (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid | (1R,2R) | Carboxylic acid for amide coupling |
(1R,2R)-14 | (1R,2R)-2-(pyridin-2-yl)-N-[(2S,3S)-1-((4-bromophenyl)amino)-3-methylpentan-2-yl]cyclopropanecarboxamide | (1R,2R,2S,3S) | Brominated intermediate for Suzuki coupling |
Chiral metalloporphyrins serve as privileged catalysts for the enantioselective cyclopropanation step. Iron and ruthenium porphyrin complexes exhibit complementary advantages: Iron variants offer sustainability and high turnover numbers (TONs), while ruthenium systems deliver superior enantioselectivity. The iron porphyrin (+)-D4-(por)FeCl catalyzes cyclopropanation of 2-vinylpyridine with in-situ-generated α-diazoacetonitrile, achieving up to 98% enantiomeric excess and TONs exceeding 31,000 under optimized conditions [8]. This efficiency stems from the formation of a well-defined iron(II)-cyanocarbene intermediate, characterized by high-resolution mass spectrometry and infrared spectroscopy [8].
Reaction parameters critically influence stereoselectivity. Lower temperatures (0°C) enhance enantiocontrol, while additives like N-methylimidazole stabilize the catalytically active iron species. The "slow-addition" protocol—gradual introduction of the diazo precursor—suppresses dimerization side reactions and improves diastereomeric ratios to >93:7 [8]. Notably, the absolute configuration of the porphyrin ligand dictates the enantioselectivity: (+)-D4-(por)FeCl yields the (1R,2R) enantiomer, while its mirror-image analog (−)-D4-(por)FeCl produces the (1S,2S) counterpart [8].
Table 2: Performance of Chiral Porphyrin Catalysts in Cyclopropanation
Catalyst | Metal | Diazo Compound | Yield (%) | dr (trans:cis) | ee (%) | TON |
---|---|---|---|---|---|---|
(+)-D4-(por)FeCl | Iron | α-Diazoacetonitrile (in situ) | 99 | 93:7 | 98 | 31,000 |
[Co(3,5-DitBu-ChenPhyrin)] | Cobalt | tert-Butyl diazoacetate | 56 | >95:5 | 97 | 500 |
(−)-D4-(por)Ru(CO) | Ruthenium | Ethyl diazoacetate | 95 | 90:10 | 95 | 23,750 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9